molecular formula C7H7BrClN3 B13579549 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride

7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride

Cat. No.: B13579549
M. Wt: 248.51 g/mol
InChI Key: CEMUAHFWVSAAAL-UHFFFAOYSA-N
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Description

7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the imidazo[4,5-c]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the formation of 2-methylimidazo[1,2-a]pyridine through the cyclization of amido-nitriles. This intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are commonly used

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the methyl group at the 2nd position makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

7-bromo-2-methyl-3H-imidazo[4,5-c]pyridine;hydrochloride

InChI

InChI=1S/C7H6BrN3.ClH/c1-4-10-6-3-9-2-5(8)7(6)11-4;/h2-3H,1H3,(H,10,11);1H

InChI Key

CEMUAHFWVSAAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NC=C2N1)Br.Cl

Origin of Product

United States

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